molecular formula C12H11NO2 B1668338 Carbaryl CAS No. 63-25-2

Carbaryl

Cat. No. B1668338
CAS RN: 63-25-2
M. Wt: 201.22 g/mol
InChI Key: CVXBEEMKQHEXEN-UHFFFAOYSA-N
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Patent
US04095034

Procedure details

A process for the manufacture of α-naphthyl-N-methylcarbamate by the reaction of methylcarbamyl chloride and α-naphthol containing β-naphthol as an impurity, which comprises reacting methylcarbamyl chloride, which is essentially free from phosgene and hydrogen chloride, in the absence of an acid-binding agent, with α-naphthol containing β-naphthol as an impurity at a temperature in the range of 60° to 130° C in, as solvent, cumene, the starting concentration of said naphthol in the cumene being in the range of 20 to 40% by weight, based on the cumene, and cooling the reaction mixture to precipitate the α-naphthyl-N-methylcarbamate as a pure crystalline solid, the β-naphthyl-N-methylcarbamate formed in the reaction remaining in solution in the cumene when the reaction mixture is cooled.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C1(OC(=O)NC)C2C(=CC=CC=2)C=CC=1.[CH3:16][NH:17][C:18](Cl)=[O:19].C1(O)C2C(=CC=CC=2)C=CC=1.[CH:32]1[C:41]2[C:36](=[CH:37][CH:38]=[CH:39][CH:40]=2)[CH:35]=[CH:34][C:33]=1[OH:42].C(Cl)(Cl)=O.Cl>C1(C(C)C)C=CC=CC=1>[CH:32]1[C:41]2[C:36](=[CH:37][CH:38]=[CH:39][CH:40]=2)[CH:35]=[CH:34][C:33]=1[O:42][C:18](=[O:19])[NH:17][CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC=2C(C1)=CC=CC2O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)OC(NC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
to precipitate the α-naphthyl-N-methylcarbamate as a pure crystalline solid

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)OC(NC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.